CK7

Vue d'ensemble

Description

Il est spécifiquement exprimé dans les épithéliums simples qui tapissent les cavités des organes internes, ainsi que dans les canaux glandulaires et les vaisseaux sanguins . Cette protéine joue un rôle crucial dans l'intégrité structurelle et la fonction des cellules épithéliales.

Applications De Recherche Scientifique

Cytokeratin 7 is widely used in scientific research, particularly in pathology and oncology. It serves as a biomarker for various types of epithelial tumors, including adenocarcinomas of the lung, breast, thyroid, endometrium, cervix, ovary, salivary gland, and upper gastrointestinal tract . It is also used to distinguish between different types of carcinomas, such as ovarian and transitional cell carcinomas from colonic and prostate cancers . Additionally, cytokeratin 7 is used in the diagnosis of chromophobe renal cell carcinoma and for the exclusion of mimics .

Orientations Futures

Mécanisme D'action

Target of Action

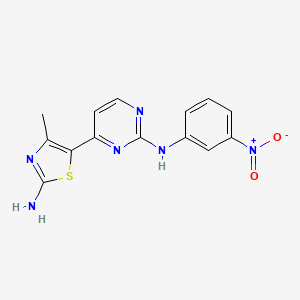

The primary targets of [4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]-(3-nitro-phenyl)-amine are Cyclin-A2 and Cyclin-dependent kinase 2 (CDK2) . These proteins play a crucial role in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .

Mode of Action

It is known to interact with its targets, cyclin-a2 and cdk2 . The interaction likely alters the function of these proteins, leading to changes in cell cycle progression .

Biochemical Pathways

cell cycle regulation pathway . By interacting with Cyclin-A2 and CDK2, it may influence the progression of the cell cycle, potentially leading to cell cycle arrest .

Pharmacokinetics

Therefore, its bioavailability and how these properties might impact its action are currently unknown .

Result of Action

Given its targets, it is likely to affect cell cycle progression, potentially leading to cell cycle arrest . This could have implications for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence its action .

Analyse Biochimique

Biochemical Properties

[4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]-(3-nitro-phenyl)-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-A2 and cyclin-dependent kinase 2, which are crucial for cell cycle regulation . The compound’s interaction with these proteins suggests that it may influence cell division and proliferation. Additionally, the nitro group in the compound can undergo reduction reactions, potentially leading to the formation of reactive intermediates that can interact with other cellular components.

Cellular Effects

The effects of [4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]- (3-nitro-phenyl)-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cyclin-dependent kinase 2 can lead to alterations in cell cycle progression, potentially causing cell cycle arrest or apoptosis in certain cell types . Furthermore, the compound’s ability to generate reactive intermediates may result in oxidative stress, affecting cellular metabolism and leading to changes in gene expression.

Molecular Mechanism

At the molecular level, [4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]- (3-nitro-phenyl)-amine exerts its effects through several mechanisms. The compound binds to cyclin-A2 and cyclin-dependent kinase 2, inhibiting their activity and disrupting the cell cycle . Additionally, the nitro group can be reduced to form reactive intermediates that can covalently modify proteins, DNA, and other biomolecules, leading to changes in their function. These interactions can result in enzyme inhibition or activation and alterations in gene expression, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]- (3-nitro-phenyl)-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including prolonged cell cycle arrest and increased oxidative stress.

Dosage Effects in Animal Models

The effects of [4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]- (3-nitro-phenyl)-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of the compound can lead to adverse effects, including tissue damage and organ toxicity, highlighting the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

[4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]- (3-nitro-phenyl)-amine is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its overall activity and toxicity, as different metabolites may have distinct biological effects.

Transport and Distribution

The transport and distribution of [4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]- (3-nitro-phenyl)-amine within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, the compound can localize to various cellular compartments, where it can exert its effects. The distribution of the compound can also influence its accumulation in certain tissues, potentially leading to tissue-specific effects.

Subcellular Localization

The subcellular localization of [4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]- (3-nitro-phenyl)-amine is important for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production.

Méthodes De Préparation

La cytokeratine 7 est naturellement synthétisée dans l'organisme et n'est généralement pas produite par des voies synthétiques ou des méthodes de production industrielle. Elle est exprimée dans divers tissus épithéliaux lors de la différenciation .

Analyse Des Réactions Chimiques

La cytokeratine 7, étant une protéine, ne subit pas de réactions chimiques typiques comme les petites molécules organiques. Au lieu de cela, elle participe à des processus biologiques tels que la kératinisation et la cornification . Elle peut être détectée et analysée par immunochimie, où des anticorps spécifiques à la cytokeratine 7 se lient à la protéine, permettant la visualisation au microscope .

Applications de la recherche scientifique

La cytokeratine 7 est largement utilisée dans la recherche scientifique, en particulier en pathologie et en oncologie. Elle sert de biomarqueur pour divers types de tumeurs épithéliales, notamment les adénocarcinomes du poumon, du sein, de la thyroïde, de l'endomètre, du col de l'utérus, de l'ovaire, de la glande salivaire et du tractus gastro-intestinal supérieur . Elle est également utilisée pour différencier les différents types de carcinomes, tels que les carcinomes ovariens et transitionnels des cancers coliques et prostatiques . De plus, la cytokeratine 7 est utilisée dans le diagnostic du carcinome rénal à cellules chromophobes et pour l'exclusion des imitations .

Mécanisme d'action

La cytokeratine 7 fonctionne comme un composant structurel du cytosquelette des cellules épithéliales. Elle forme des filaments intermédiaires qui fournissent un soutien mécanique et maintiennent la forme de la cellule . La protéine est impliquée dans divers processus cellulaires, notamment la prolifération, la migration et la différenciation cellulaires. Dans le contexte du cancer, l'expression de la cytokeratine 7 peut être utilisée pour identifier le site primaire du carcinome métastatique et pour prédire le pronostic du patient .

Comparaison Avec Des Composés Similaires

La cytokeratine 7 fait partie de la famille des kératines, qui comprend d'autres kératines de type II telles que la kératine 8 et la kératine 18 . Ces protéines partagent des propriétés structurelles et fonctionnelles similaires, mais diffèrent par leurs schémas d'expression et leurs rôles spécifiques dans les tissus épithéliaux. Par exemple, la kératine 8 et la kératine 18 sont plus largement exprimées dans les épithéliums simples, pseudostratifiés et canalaires par rapport à la cytokeratine 7 . D'autres composés similaires comprennent la cytokeratine 20, qui est souvent utilisée en conjonction avec la cytokeratine 7 pour différencier les différents types de carcinomes .

Propriétés

IUPAC Name |

4-methyl-5-[2-(3-nitroanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O2S/c1-8-12(23-13(15)17-8)11-5-6-16-14(19-11)18-9-3-2-4-10(7-9)20(21)22/h2-7H,1H3,(H2,15,17)(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTKVFHLKPDNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332265 | |

| Record name | Cdk2/9 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507487-89-0 | |

| Record name | 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507487890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cdk2/9 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-AMINO-4-METHYL-5-THIAZOLYL)-N-(3-NITROPHENYL)-2-PYRIMIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9NBR9W3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

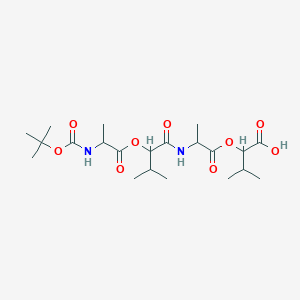

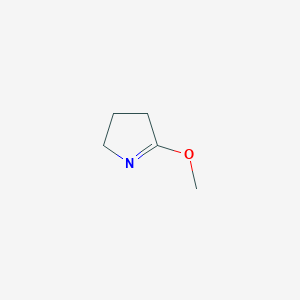

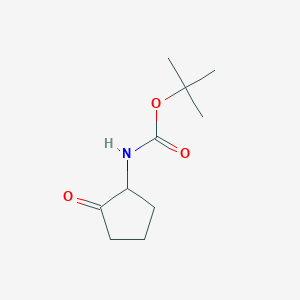

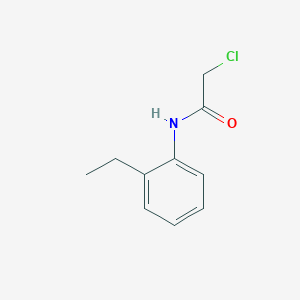

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)

![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)

![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)

![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)